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Compound Name:

3-

(Cyclopropylaminocarbonyl)phenyl

boronic acid

Cat. No.: B1350912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR)

spectrum of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a compound of interest in

medicinal chemistry and drug development. This document outlines the expected vibrational

frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a

logical workflow for spectral interpretation.

Introduction
3-(Cyclopropylaminocarbonyl)phenylboronic acid (Molecular Formula: C₁₀H₁₂BNO₃,

Molecular Weight: 205.02 g/mol ) is an organic compound featuring a unique combination of

functional groups: a meta-substituted phenyl ring, a boronic acid moiety, a secondary amide,

and a cyclopropyl group.[1][2][3] Each of these structural components gives rise to

characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a powerful,

non-destructive analytical technique that provides valuable information about the molecular

structure and functional groups present in a sample. By analyzing the vibrational modes of the

molecule, researchers can confirm its identity, assess its purity, and study intermolecular

interactions. This guide serves as a comprehensive resource for the FT-IR analysis of this

specific boronic acid derivative.
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Predicted FT-IR Spectral Data
The FT-IR spectrum of 3-(Cyclopropylaminocarbonyl)phenylboronic acid is characterized

by the vibrational modes of its constituent functional groups. The following table summarizes

the predicted characteristic absorption bands, their expected wavenumber ranges, and the

corresponding vibrational assignments.
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Wavenumber
Range (cm⁻¹)

Intensity
Vibrational
Assignment

Functional Group

~3400–3200
Broad, Medium-

Strong

O-H Stretching

(Hydrogen-bonded)
Boronic Acid

~3370–3170 Medium N-H Stretching Secondary Amide

~3080–3040 Medium-Weak C-H Stretching Cyclopropyl Ring

>3000 Medium-Weak
Aromatic C-H

Stretching
Phenyl Ring

~1680–1630 Strong
C=O Stretching

(Amide I)
Secondary Amide

~1620–1400 Medium-Weak
C=C Aromatic Ring

Stretching
Phenyl Ring

~1570–1515 Strong
N-H Bending (Amide

II)
Secondary Amide

~1480–1440 Medium

CH₂

Scissoring/Deformatio

n

Cyclopropyl Ring

~1370–1340 Strong
B-O Asymmetric

Stretching
Boronic Acid

~1090 Medium C-B Stretching Phenyl-Boron Bond

~1020-1000 Medium CH₂ Skeletal Vibration Cyclopropyl Ring

~810–750 & ~690 Strong

C-H Out-of-Plane

Bending (Meta-

disubstitution)

Phenyl Ring

~650 Medium O-B-O Deformation Boronic Acid

Note: The exact positions and intensities of the peaks can be influenced by the physical state

of the sample (solid, solution), intermolecular hydrogen bonding, and the specific

instrumentation used.
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Experimental Protocols
A standard and reliable method for obtaining the FT-IR spectrum of a solid sample like 3-
(Cyclopropylaminocarbonyl)phenylboronic acid is the Potassium Bromide (KBr) pellet

technique.

Synthesis of 3-
(Cyclopropylaminocarbonyl)phenylboronic acid
A plausible synthetic route for 3-(Cyclopropylaminocarbonyl)phenylboronic acid involves

the acylation of 3-aminophenylboronic acid.[4]

Materials:

3-Aminophenylboronic acid

Cyclopropanecarbonyl chloride

A suitable base (e.g., triethylamine or pyridine)

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

Standard laboratory glassware and purification apparatus

Procedure:

Dissolve 3-aminophenylboronic acid and the base in the anhydrous solvent in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the mixture in an ice bath.

Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the stirred

mixture.

Allow the reaction to warm to room temperature and stir for a specified time until completion

(monitored by thin-layer chromatography).
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Upon completion, the reaction mixture is typically worked up by washing with dilute acid and

brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

The solvent is removed under reduced pressure, and the crude product is purified, typically

by recrystallization or column chromatography, to yield pure 3-
(Cyclopropylaminocarbonyl)phenylboronic acid.

FT-IR Sample Preparation (KBr Pellet Method)
Materials:

3-(Cyclopropylaminocarbonyl)phenylboronic acid (1-2 mg)

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

Agate mortar and pestle

Pellet press with die

FT-IR spectrometer

Procedure:

Grinding: Place 1-2 mg of the solid sample into a clean, dry agate mortar. Add approximately

100-200 mg of dry KBr powder.

Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a

fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering

of the infrared radiation.

Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a

hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin,

transparent or translucent pellet.

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of

the FT-IR spectrometer.
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Spectral Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of a blank KBr pellet or empty sample compartment should be

recorded and automatically subtracted from the sample spectrum.
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Caption: Experimental workflow for KBr pellet FT-IR analysis.

Logical Flow for Spectral Interpretation
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Spectral Regions Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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